2-Formylphenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside
Overview
Description
Synthesis Analysis
The synthesis of related glucopyranoside derivatives typically involves the reaction of β-D-glucose with different acetylating agents and alcohols in the presence of catalysts. For example, Yuasa and Yuasa (2004) described a practical synthesis of a similar compound, 2,3,4,6-Tetra-O-acetyl-1-O-(2-propenyl)-β-d-glucopyranoside, using ZnCl2 in toluene, highlighting the efficiency and safety of this method for large-scale preparation (Yuasa & Yuasa, 2004).
Molecular Structure Analysis
The molecular structure of glucopyranoside derivatives often adopts a chair conformation, with substituents positioned to optimize steric interactions and electronic effects. Abboud, Toporek, and Horenstein (1997) determined the crystal structure of a similar compound, illustrating the typical conformations and substituent positions in these molecules (Abboud, Toporek, & Horenstein, 1997).
Chemical Reactions and Properties
Glucopyranoside derivatives undergo various chemical reactions, including glycosylation, acetylation, and others, that are pivotal for synthesizing complex organic molecules. The reactivity of these compounds is significantly influenced by the protecting groups and the stereochemistry of the glycosidic bond. Dondoni, Zuurmond, and Boscarato (1997) discussed the synthesis of C-disaccharides through Wittig condensation, showcasing the versatility of glycoside derivatives in forming complex sugar structures (Dondoni, Zuurmond, & Boscarato, 1997).
Scientific Research Applications
Synthesis of Fluorine-Containing Natural Gastrodin and Its Analogues : The study describes the synthesis of various compounds, including 1-O-(P-formyl- phenyl)-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, by reacting 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with different reagents. These compounds are characterized using techniques like IR, NMR, and mass spectroscopy, highlighting the compound's relevance in synthetic organic chemistry (Lin et al., 1990).
Practical Synthesis for Bioactive Agent Raw Material : A study on the synthesis of 2,3,4,6-Tetra-O-acetyl-1-O-(2-propenyl)-β-d-glucopyranoside, a raw material in the synthesis of a bioactive agent, highlights its efficient, safe, and cost-effective preparation suitable for large-scale production (Yuasa & Yuasa, 2004).
Chemical Synthesis and NMR Spectra of a Protected Branched-Tetrasaccharide Thioglycoside : This research focuses on the synthesis of a protected branched-tetrasaccharide thioglycoside, demonstrating the utility of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside in the synthesis of complex oligosaccharides (Motawia et al., 1994).
Crystal Structure Determination : A study on the crystal structure of p-nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside contributes to the understanding of stereochemistry in carbohydrate chemistry (Abboud et al., 1997).
Synthesis of Antioxidants from Origanum vulgare : Demonstrating the synthesis of 4-(3,4-Dihydroxybenzoyloxymethyl)phenyl- O - β -D-glucopyranoside, an antioxidant from Oregano, the study exemplifies the application in synthesizing natural product derivatives (Li & Ma, 2016).
Synthesis of Star-Shaped Polystyrenes with Glucose : The study shows how 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside can be used in the synthesis of star-shaped polystyrenes with glucose in the chain-end and core, indicating its potential in materials science (Kaga et al., 2004).
Safety and Hazards
properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O11/c1-11(23)27-10-17-18(28-12(2)24)19(29-13(3)25)20(30-14(4)26)21(32-17)31-16-8-6-5-7-15(16)9-22/h5-9,17-21H,10H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBZIIGBXBDLBK-YMQHIKHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2C=O)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2C=O)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471274 | |
Record name | [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14581-83-0 | |
Record name | Helicin, tetraacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14581-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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